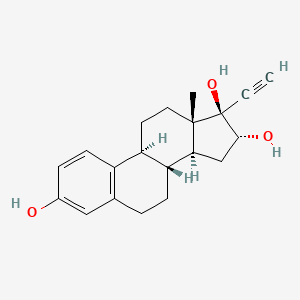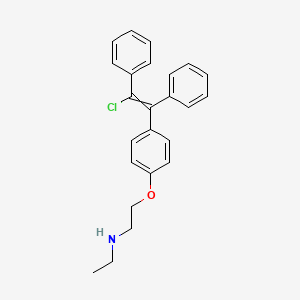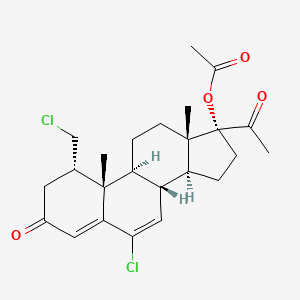
17-Ethynylestriol
Übersicht
Beschreibung
17-Ethynylestriol (EE3), also known as 17α-ethynylestra-1,3,5(10)-triene-3,16α,17β-triol, is a synthetic estrogen . It was never marketed .
Synthesis Analysis
The synthesis of this compound involves various chemical, biological, adsorptive, or ion-exchange methods . The degradation products of EE2 revealed that EE2 dimers and a hydroxylated product were formed in the removal process .Molecular Structure Analysis
The molecular formula of this compound is C20H24O2 . Its average mass is 296.403 Da and its monoisotopic mass is 296.177643 Da .Chemical Reactions Analysis
This compound is a frequently used drug and an endocrine disruptive substance . Adverse effects on biota have been reported when they are exposed to this substance in the environment . Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H24O2, an average mass of 296.403 Da, and a monoisotopic mass of 296.177643 Da .Wissenschaftliche Forschungsanwendungen
Analytical Determination : A study by Bishara, Rutherford, and Dinner (1975) developed a rapid, sensitive, and accurate method for analyzing 17 alpha-ethynylestriol 3-cyclopentyl ether, an estrogenic drug, using gas-liquid chromatography (GLC) (Bishara, Rutherford, & Dinner, 1975).
Environmental Impact : Aris, Shamsuddin, and Praveena (2014) reviewed the occurrence of 17α-ethynylestradiol (EE2) in the environment and its effects on biota. EE2 is known for its resistance to degradation, tendency to accumulate in sediments, and ability to alter sex determination and delay sexual maturity in exposed organisms even at low concentrations (Aris, Shamsuddin, & Praveena, 2014).
Biological Activities : Saunders and Drill (1958) investigated the biological activities of 17-ethynyl and 17-alkyl derivatives of 17-hydroxyestrenones, finding that compounds like norethynodrel show progestational response and inherent estrogenic activity (Saunders & Drill, 1958).
Metabolism in Humans : Guengerich (1990) discussed the metabolism of 17 alpha-ethynylestradiol in humans, emphasizing its extensive sulfation, major oxidative reaction via 2-hydroxylation, and the role of liver microsomal cytochrome P-450 IIIA4 in its metabolism (Guengerich, 1990).
Biotransformation : Zafar et al. (2012) explored the biotransformation of ethynodiol diacetate (a related compound) using microbial and plant cell cultures, providing an efficient route to synthesize new steroids with potential contraceptive properties (Zafar et al., 2012).
Wirkmechanismus
Target of Action
17-Ethynylestriol, also known as Ethinylestradiol (EE), is a synthetic estrogen used widely in oral contraceptives . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle and pregnancy .
Mode of Action
Ethinylestradiol interacts with its targets, the estrogen receptors, by mimicking the action of natural estrogen . It binds to these receptors and triggers a series of cellular responses. Specifically, it decreases luteinizing hormone, which in turn decreases endometrial vascularization, and it also reduces gonadotrophic hormone, preventing ovulation .
Biochemical Pathways
Ethinylestradiol affects several biochemical pathways. It is extensively metabolized, primarily via intestinal sulfation and hepatic oxidation, glucuronidation, and sulfation . The major human metabolic pathways of EE are hydroxylation via CYP enzymes, glucuronidation, or sulfation .
Pharmacokinetics
Ethinylestradiol is absorbed orally and has a bioavailability of 38-48% . It is primarily metabolized in the liver, mainly by the CYP3A4 enzyme . The metabolites of Ethinylestradiol are excreted in feces (62%) and urine (38%) . The half-life of Ethinylestradiol is between 7-36 hours .
Result of Action
The action of Ethinylestradiol results in a number of effects. In women, it prevents ovulation and thus acts as a contraceptive . Exposure to ethinylestradiol can also lead to adverse effects, including feminization of male fish, reduced reproductive capabilities, and impaired embryonic development .
Action Environment
The action of Ethinylestradiol can be influenced by environmental factors. For instance, it has been detected in various locations around the globe in the aquatic environment . It enters the environment through waste streams and hospital effluents, wastewater treatment plants, and livestock activities . The presence of Ethinylestradiol in the environment can have detrimental effects on biota when they are exposed to this substance .
Safety and Hazards
Zukünftige Richtungen
The future directions of 17-Ethynylestriol research involve reducing EE2 levels in wastewater before it can enter the environment . This includes developing new methods for the reduction of EE2 levels . The aim is to bring together recent data with earlier ones to give an overview of the recent knowledge and developments regarding these environmental aspects of EE2 .
Biochemische Analyse
Biochemical Properties
17-Ethynylestriol interacts with various enzymes, proteins, and other biomolecules. It is known to be an endocrine-disrupting substance . It has been reported that major human metabolic pathways of this compound are hydroxylation via CYP enzymes, glucuronidation, or sulfation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to cause alterations such as anticipation in the age at first reproduction, a decrease of the growth rate, oxidative stress, and lipid peroxidation in Daphnia magna, a non-target organism . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is an estrogen, or an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It is more resistant to metabolism, has improved bioavailability when taken orally, and shows relatively increased effects in certain parts of the body like the liver and uterus .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that Daphnia magna exposed to this compound concentrations had significant effects in individual and sub-individual parameters . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the effects of this compound are dose-dependent . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been reported that major human metabolic pathways of this compound are hydroxylation via CYP enzymes, glucuronidation, or sulfation . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After the application of medicinal products, their respective pharmacokinetics lead to the release of metabolites or even original substances into the environment . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)18(22)11-17-16-6-4-12-10-13(21)5-7-14(12)15(16)8-9-19(17,20)2/h1,5,7,10,15-18,21-23H,4,6,8-9,11H2,2H3/t15-,16-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODIPLKPBLGCC-NADOGSGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4717-40-2 | |
| Record name | Ethinylestriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHINYLESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVH6K749AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)



![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)




